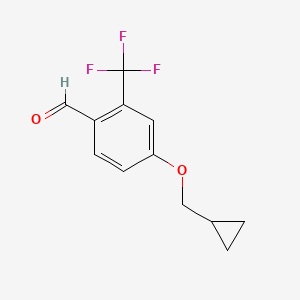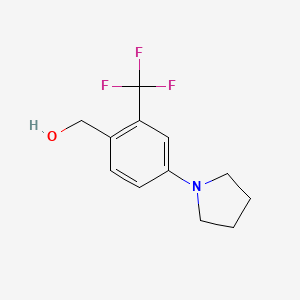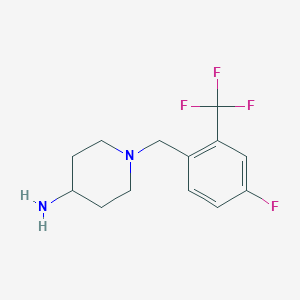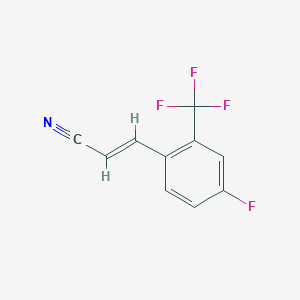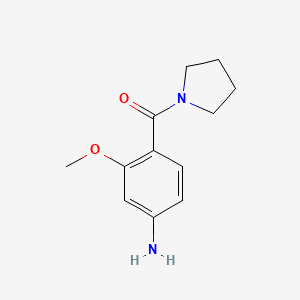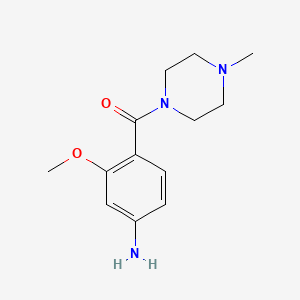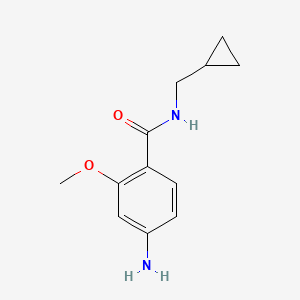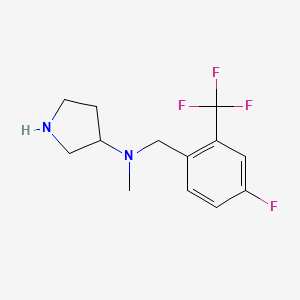
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is an organic compound that features a trifluoromethyl group and a fluorine atom on a benzyl ring, attached to a pyrrolidin-3-amine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Bromide Intermediate: The starting material, 4-fluoro-2-(trifluoromethyl)benzyl bromide, is synthesized by bromination of 4-fluoro-2-(trifluoromethyl)toluene.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with N-methylpyrrolidin-3-amine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl bromide intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Agrochemicals: Its fluorinated structure may enhance the efficacy and stability of agrochemical formulations.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The exact pathways and targets would depend on the specific application and further research .
相似化合物的比较
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.
N-methylpyrrolidin-3-amine: Another precursor used in the synthesis.
Other Trifluoromethyl-Containing Compounds: Compounds such as trifluoromethylbenzene derivatives share similar chemical properties and applications.
Uniqueness
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is unique due to the combination of a trifluoromethyl group and a fluorine atom on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c1-19(11-4-5-18-7-11)8-9-2-3-10(14)6-12(9)13(15,16)17/h2-3,6,11,18H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDFCWPXWMBCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)C(F)(F)F)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
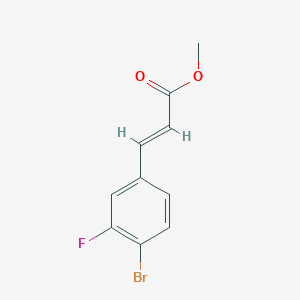
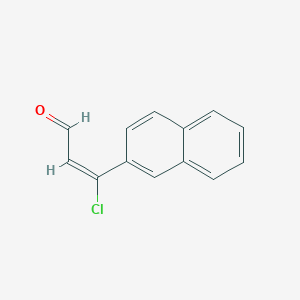
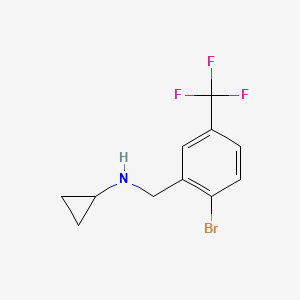
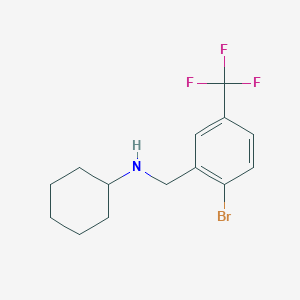
![1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine](/img/structure/B7936461.png)
![2-[(2-Nitrophenyl)amino]butanedioic acid](/img/structure/B7936472.png)
